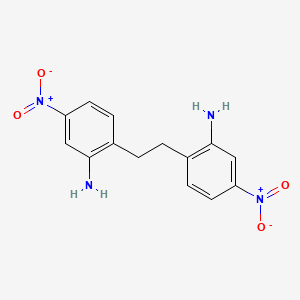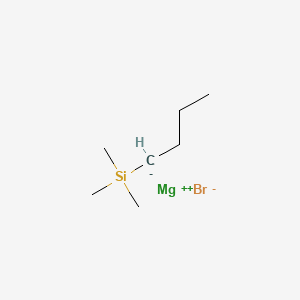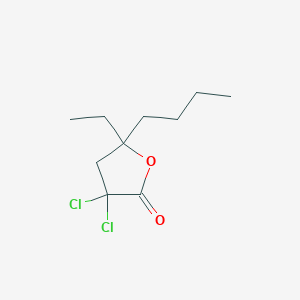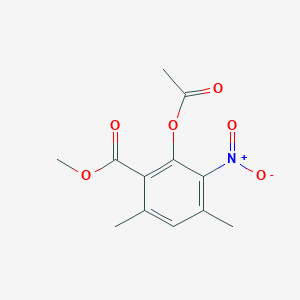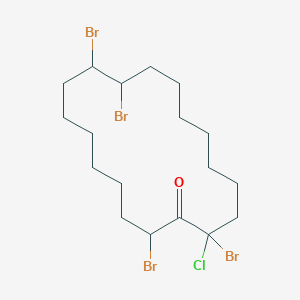
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one is a halogenated organic compound known for its unique structure and properties. This compound is characterized by the presence of bromine and chlorine atoms attached to a cyclooctadecanone ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one typically involves the bromination and chlorination of cyclooctadecanone. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts to facilitate the halogenation process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of halogen atoms to the desired positions on the cyclooctadecanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated ketones, while reduction can produce partially or fully dehalogenated cyclooctadecanone derivatives .
Applications De Recherche Scientifique
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s halogen atoms play a crucial role in its reactivity and biological activity. For example, the bromine atoms can form strong interactions with biological molecules, leading to the inhibition of specific enzymes or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrabromoethane: Another halogenated compound with similar bromine content but different structural properties.
Tetrabromobisphenol A: A brominated flame retardant with distinct chemical and physical properties compared to 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one.
Uniqueness
This compound is unique due to its specific arrangement of bromine and chlorine atoms on the cyclooctadecanone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
90101-31-8 |
|---|---|
Formule moléculaire |
C18H29Br4ClO |
Poids moléculaire |
616.5 g/mol |
Nom IUPAC |
2,10,11,18-tetrabromo-2-chlorocyclooctadecan-1-one |
InChI |
InChI=1S/C18H29Br4ClO/c19-14-10-6-2-1-5-9-13-18(22,23)17(24)16(21)12-8-4-3-7-11-15(14)20/h14-16H,1-13H2 |
Clé InChI |
AIHWQQYGVNXYHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(CCCCCCC(C(=O)C(CCC1)(Cl)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
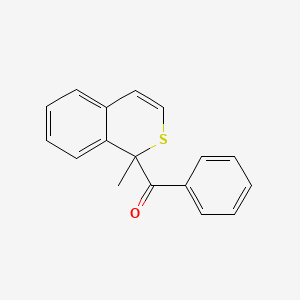
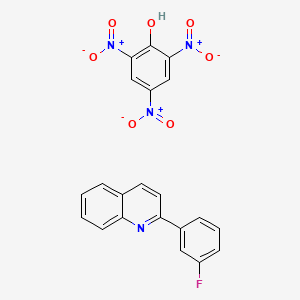
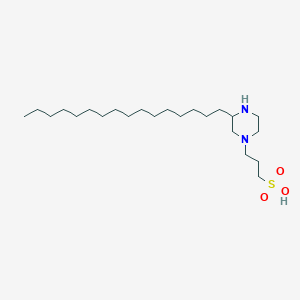
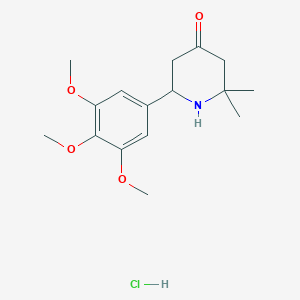
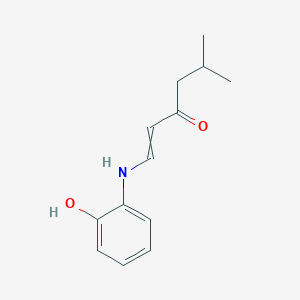
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)

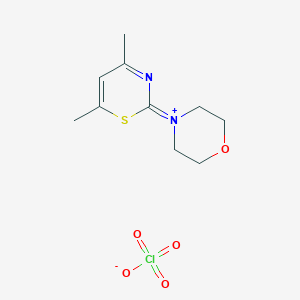
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
